molecular formula C15H18ClFO3 B1326031 Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate CAS No. 951886-28-5

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate

Cat. No. B1326031
CAS RN: 951886-28-5
M. Wt: 300.75 g/mol
InChI Key: SZRKDUTZRXHAIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of Ethyl 7-chloro-2-oxoheptylate, a related compound, is achieved through a four-step process starting from dichloroacetic acid, leading to a final product with an 80% yield after optimization of the reaction conditions . This suggests that the synthesis of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate would also require a multi-step synthetic approach, potentially involving the formation of an ester, introduction of the aromatic substituents, and careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using both experimental methods and computational software, revealing insights into the geometrical parameters and electronic properties of the molecule . These findings can provide a basis for understanding the molecular structure of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate, which would likely exhibit similar characteristics due to the presence of chloro and fluoro substituents and an ester group.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate can be inferred from studies on their interactions with biological targets. For instance, molecular docking studies have shown that ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate binds at the active sites of enzymes like CypD and β-secretase, suggesting potential inhibitory activity against Alzheimer's disease . This indicates that Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate might also interact with biological molecules, which could be explored through similar molecular docking studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate have been characterized through various analytical techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing details about the molecular conformation and intermolecular interactions . These studies provide valuable information on the stability, solubility, and potential reactivity of such compounds, which would be relevant for the analysis of Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate's properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate and similar compounds have been studied for their synthesis methods and chemical properties. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid was achieved through a sequence of steps including reduction, regiosselective deprotonation, methylation, and regeneration of double bonds (Kiely, 1991).

Intermediate for Biologically Active Compounds 2. Certain compounds structurally similar to ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate have been identified as important intermediates in the synthesis of biologically active drugs, such as anticancer agents. A study detailed the synthesis and optimization of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, highlighting its role as a critical intermediate (Zhang et al., 2019).

Synthesis of Analogues and Derivatives 3. Research has also been conducted on the synthesis of various analogues and derivatives of ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate. For example, a study described the synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin, using a reaction involving ethyl 2-acetoxy-3-oxoheptanoate (Takeda, Amano, & Tsuboi, 1977).

Role in Antibacterial Agents 4. Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate and related compounds have been investigated for their potential as antibacterial agents. One study elaborated on the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including their role in developing new antibacterial agents (Matsumoto et al., 1984).

Synthesis Optimization and Process Improvement 5. Synthesis optimization and process improvement for compounds like ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate have been a significant area of research. For example, a study on the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, showed process improvements that led to higher yields and reduced side reactions (Xin-zhi, 2006).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to make general statements .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, then studies would likely focus on things like improving its efficacy, reducing side effects, and understanding its mechanism of action .

properties

IUPAC Name

ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(17)10-13(12)16/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRKDUTZRXHAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249749
Record name Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate

CAS RN

951886-28-5
Record name Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-fluoro-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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